molecular formula C6H10N4O2 B14812604 N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide

N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B14812604
M. Wt: 170.17 g/mol
InChI Key: VRKVNGMWLGGQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide is a chemical compound with the molecular formula C6H10N4O2 and a molecular weight of 170.17 g/mol . This compound contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. The presence of the triazole ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with 1H-1,2,4-triazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol, for 24-36 hours . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for substitution reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows the compound to bind to enzymes and receptors. This binding can inhibit or activate the target, leading to various biological effects. For example, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

N-methoxy-N-methyl-2-(1H-1,2,4-triazol-1-yl)acetamide can be compared with other triazole-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methoxy-N-methyl-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-9(12-2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKVNGMWLGGQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1C=NC=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.